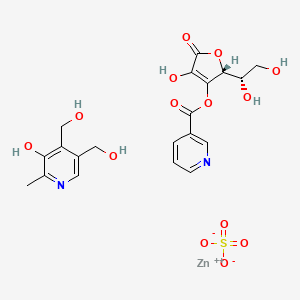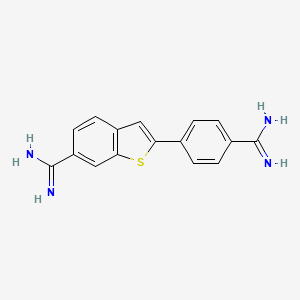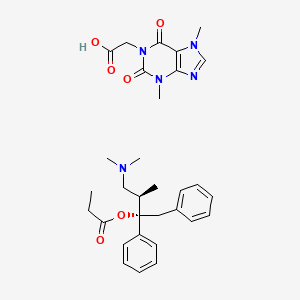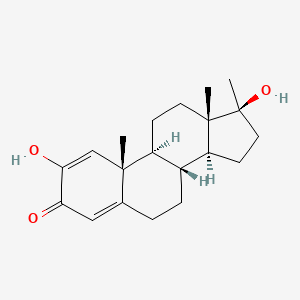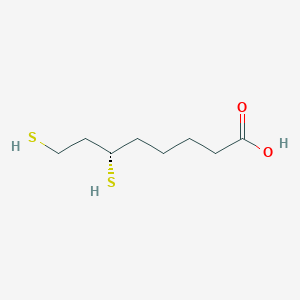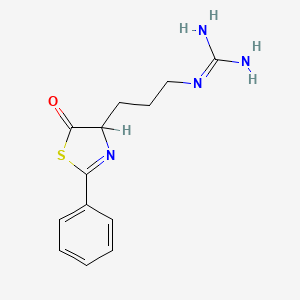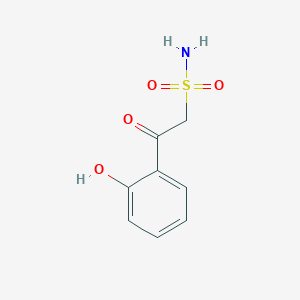
3-Phenoxyphenol
Vue d'ensemble
Description
3-Phenoxyphenol, also known as 3-hydroxydiphenyl ether, is an organic compound with the molecular formula C12H10O2. It is a phenol derivative where a phenoxy group is attached to the meta position of the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Phenoxyphenol can be synthesized through several methods. One common method involves the reaction of iodobenzene with resorcinol in the presence of a base. Another method includes the demethylation of 3-methoxyphenoxybenzene using hydrogen bromide or boron tribromide as catalysts .
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of phenol with potassium hydroxide in toluene, followed by heating and refluxing to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form phenolic ethers.
Substitution: It undergoes nucleophilic and electrophilic aromatic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and dimethylformamide are commonly used.
Major Products:
Oxidation: Quinones.
Reduction: Phenolic ethers.
Substitution: Various substituted phenoxyphenols.
Applications De Recherche Scientifique
3-Phenoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing bioactive natural products and conducting polymers.
Biology: It has potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: It is explored for its potential therapeutic properties.
Industry: It is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance
Mécanisme D'action
The mechanism of action of 3-Phenoxyphenol involves its interaction with various molecular targets and pathways. It exerts its effects by binding to specific enzymes and receptors, leading to changes in cellular processes. For example, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Phenol: The parent compound with a hydroxyl group attached directly to the benzene ring.
4-Phenoxyphenol: A structural isomer with the phenoxy group attached to the para position.
2-Phenoxyphenol: Another isomer with the phenoxy group attached to the ortho position.
Uniqueness: 3-Phenoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its meta-substitution allows for different reactivity and interaction with biological targets compared to its ortho and para isomers .
Propriétés
IUPAC Name |
3-phenoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUCPZGYBSEEHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061047 | |
| Record name | Phenol, 3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
713-68-8 | |
| Record name | 3-Phenoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=713-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000713688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-PHENOXYPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 3-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-phenoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.847 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENOXYPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BD0Y8N9WU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 3-phenoxyphenol in the context of renewable energy?
A1: this compound, a compound containing an aryl ether bond, serves as a valuable model for investigating lignin depolymerization. Lignin, a major component of biomass, holds potential as a renewable source of aromatic compounds []. By understanding how catalysts like ruthenium supported on activated carbon cloth interact with and cleave the 4-O-5 bond in this compound, researchers can develop strategies for converting lignin into valuable chemicals and fuels [].
Q2: How does the structure of this compound influence its reactivity in electrocatalytic hydrogenation?
A2: Research indicates that the position of the phenolic hydroxyl group in phenoxyphenol isomers affects their reactivity during electrocatalytic hydrogenation []. For instance, this compound and 4-phenoxyphenol, both possessing a free hydroxyl group, are successfully cleaved and hydrogenated to cyclohexanol. Conversely, 3-phenoxyanisole and 3-phenoxytoluene, lacking the free hydroxyl group, exhibit lower conversion rates and cyclohexanol yields []. This suggests the crucial role of the phenolic hydroxyl group in facilitating the cleavage process.
Q3: What byproducts can arise from the degradation of this compound under supercritical water conditions?
A3: The decomposition of this compound in supercritical water generates various byproducts, including phenol, cresols, chlorinated phenols, polycyclic aromatic hydrocarbons (PAHs), and oxygenated polyaromatic compounds such as 1-indanone, dibenzofuran, and dibenzo-p-dioxin []. Interestingly, the addition of NaOH significantly influences byproduct formation. While reducing PAHs and phenolic compounds, NaOH presence leads to the formation of 2-ethylphenol, o-hydroxyacetophenone, hydroquinone, 4-allylphenol, and 4,4'-oxybisphenol []. Understanding these pathways is crucial for optimizing supercritical water processes for waste treatment and chemical synthesis.
Q4: How can this compound be used in the synthesis of polymers?
A4: this compound can be utilized as a building block for synthesizing tailored-length acetylene-terminated resins []. Through an Ullmann ether reaction with dibromobenzene, this compound can be incorporated into oligomer mixtures with controlled chain lengths. These oligomers are then converted into acetylene-terminated resins, suitable for use in composite materials [].
Q5: What spectroscopic techniques are useful for characterizing this compound and its derivatives?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR, proves highly effective in analyzing this compound and its derivatives [, ]. This technique provides valuable insights into the structure and bonding of these compounds by revealing the carbon framework and any substituents. Additionally, X-ray crystallography can be employed to determine the precise three-dimensional structure of crystalline this compound derivatives []. This technique helps elucidate the spatial arrangement of atoms, bond lengths, and bond angles, contributing to a comprehensive understanding of their structure-property relationships.
Q6: Have there been any computational studies on the thermochemistry of this compound?
A6: Yes, high-level ab initio molecular orbital calculations, specifically at the G3(MP2)//B3LYP level of theory, have been employed to study the thermochemical properties of this compound []. These calculations provide valuable data on its gas-phase enthalpy of formation, acidity, basicity, and other important thermodynamic parameters []. Such computational studies contribute to a deeper understanding of the stability and reactivity of this compound in various chemical environments.
Q7: How does the reactivity of this compound compare to other phenols in reactions with diisocyanates?
A7: Differential Scanning Calorimetry (DSC) studies have investigated the thermal reactions of 4,4'-diphenylmethane diisocyanate (MDI) with various phenols, including this compound []. These studies provide insights into the reactivity and reaction kinetics, revealing that this compound exhibits distinct reactivity compared to other phenols like phenol, 4-fluorophenol, and 4-methoxyphenol []. Understanding these differences is crucial for optimizing the synthesis of polyurethane materials and other polymers using MDI and different phenolic compounds.
Q8: Is there any information available on the environmental fate and effects of this compound?
A8: While the provided abstracts don't directly address the environmental impact of this compound, it's important to consider its potential effects due to its structural similarity to other phenolic compounds, some of which are known environmental pollutants. Research on its biodegradability, potential for bioaccumulation, and toxicity to aquatic organisms would be essential to understand its environmental risks and develop strategies for its safe handling and disposal.
Q9: Are there any known insecticidal properties of this compound derivatives?
A9: Research indicates that a specific derivative of this compound, (±) cyano(this compound) methyl(±)-4-(difluromethoxy)-α-(1-methylethyl)-benzeneacetate (AC 222705), exhibits potent insecticidal activity against redbacked cutworm larvae []. This finding suggests potential applications for this compound derivatives in developing new insecticidal agents. Further investigations into the structure-activity relationships and toxicological profiles of these derivatives are crucial to explore their viability as safe and effective insecticides.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
